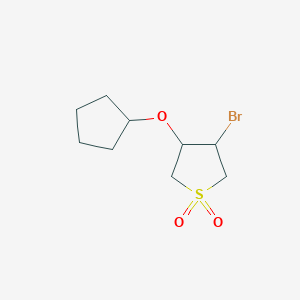

3-Bromo-4-(cyclopentyloxy)-1lambda6-thiolane-1,1-dione

Description

Properties

Molecular Formula |

C9H15BrO3S |

|---|---|

Molecular Weight |

283.18 g/mol |

IUPAC Name |

3-bromo-4-cyclopentyloxythiolane 1,1-dioxide |

InChI |

InChI=1S/C9H15BrO3S/c10-8-5-14(11,12)6-9(8)13-7-3-1-2-4-7/h7-9H,1-6H2 |

InChI Key |

IMZAKCPPFRWRLJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)OC2CS(=O)(=O)CC2Br |

Origin of Product |

United States |

Preparation Methods

Oxidation of Tetrahydrothiophene to Thiolane 1,1-dioxide

- Reagents: Tetrahydrothiophene, hydrogen peroxide (H2O2), or m-chloroperbenzoic acid (m-CPBA)

- Conditions: Typically performed in an organic solvent such as dichloromethane or acetic acid at low to moderate temperatures (0-25 °C) to avoid over-oxidation.

- Outcome: Formation of sulfolane (thiolane 1,1-dioxide) as the core scaffold.

Selective Bromination at the 3-Position

- Reagents: N-bromosuccinimide (NBS) is preferred for selective allylic or benzylic bromination, but in this case, it is used for bromination at the 3-position of the sulfolane ring.

- Solvent: Carbon tetrachloride (CCl4) or chloroform under reflux conditions.

- Mechanism: Radical bromination facilitated by light or radical initiators leads to substitution at the 3-position.

- Notes: Control of temperature and stoichiometry is critical to prevent polybromination or ring cleavage.

Introduction of the Cyclopentyloxy Group at the 4-Position

- Starting Intermediate: 4-hydroxythiolane 1,1-dioxide or 4-halothiolane 1,1-dioxide.

- Reagents: Cyclopentanol or cyclopentyl alkoxide as nucleophile.

- Conditions: Nucleophilic substitution is carried out under basic conditions, often using potassium carbonate (K2CO3) or sodium hydride (NaH) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Reaction: The nucleophile attacks the electrophilic carbon at the 4-position, displacing the leaving group (often a halide or tosylate), forming the cyclopentyloxy ether linkage.

Representative Reaction Scheme

| Step | Reaction Type | Reagents/Conditions | Product Intermediate |

|---|---|---|---|

| 1 | Oxidation | Tetrahydrothiophene + H2O2 or m-CPBA, 0-25 °C | Thiolane 1,1-dioxide (sulfolane) |

| 2 | Bromination | NBS, CCl4, reflux, light or radical initiator | 3-Bromo-thiolane 1,1-dioxide |

| 3 | Nucleophilic Substitution | Cyclopentanol + base (K2CO3/NaH), DMF/DMSO, 50-80 °C | This compound |

Research Findings and Optimization Notes

- Regioselectivity: Bromination at the 3-position is favored due to the stability of the intermediate radical and electronic effects of the sulfone group.

- Yield Considerations: The oxidation step typically proceeds in high yield (>80%), while bromination yields can vary (50-70%) depending on reaction control. The nucleophilic substitution step generally achieves moderate to high yields (60-85%) with pure reagents and optimized conditions.

- Purification: The final product is purified by column chromatography or recrystallization from appropriate solvents such as ethyl acetate or hexane mixtures.

- Stability: The compound is stable under ambient conditions but should be stored in a cool, dry place to prevent decomposition or hydrolysis.

Data Table Summarizing Preparation Parameters

| Parameter | Typical Conditions | Observations/Notes |

|---|---|---|

| Oxidation agent | H2O2 (30%), m-CPBA | Mild conditions, high selectivity |

| Bromination reagent | NBS | Requires light or radical initiator |

| Solvent for bromination | CCl4, chloroform | Non-polar solvent to favor radical reaction |

| Nucleophile | Cyclopentanol or cyclopentyl alkoxide | Base-mediated substitution |

| Base | K2CO3, NaH | Facilitates deprotonation of cyclopentanol |

| Solvent for substitution | DMF, DMSO | Polar aprotic solvents enhance nucleophilicity |

| Temperature | 0-25 °C (oxidation), reflux (bromination), 50-80 °C (substitution) | Temperature control critical for selectivity |

| Yield | Oxidation: >80%, Bromination: 50-70%, Substitution: 60-85% | Overall moderate to good yields |

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(cyclopentyloxy)-1lambda6-thiolane-1,1-dione undergoes various types of chemical reactions, including:

Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

3-Bromo-4-(cyclopentyloxy)-1lambda6-thiolane-1,1-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-4-(cyclopentyloxy)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analog: 1λ⁶-Thiolane-1,1-dione (Sulfolane)

Key Differences :

- Structure : Sulfolane (CAS 126-33-0) lacks substituents on the thiolane ring, with a molecular formula of C₄H₈O₂S (MW: 120.17 g/mol) .

- Physical Properties :

- Boiling Point : Sulfolane has a high boiling point (285°C) due to its polar sulfone group and compact structure, making it an industrial solvent.

- Solubility : Miscible with water and organic solvents.

- Applications : Primarily used as a solvent in gas treatment and polymer production. The absence of reactive substituents limits its utility in synthetic chemistry compared to the brominated analog.

Table 1: Structural Comparison

| Compound | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| 3-Bromo-4-(cyclopentyloxy)-1λ⁶-thiolane-1,1-dione | C₈H₁₂BrO₃S | 3-Br, 4-cyclopentyloxy | 277.15 | Pharmaceutical intermediates, catalysis |

| 1λ⁶-Thiolane-1,1-dione (Sulfolane) | C₄H₈O₂S | None | 120.17 | Industrial solvent |

Functional Analog: 3-(4-Bromo-1H-pyrazol-1-yl)-1λ⁶-thiolane-1,1-dione

Key Differences :

- Structure : This compound (CAS 1183914-73-9) substitutes position 3 with a bromopyrazole group, yielding C₇H₉BrN₂O₂S (MW: 265.13 g/mol) .

- Reactivity : The bromine on the pyrazole ring is less electrophilic than the bromine on the thiolane ring in the target compound, altering its susceptibility to nucleophilic substitution.

- Applications : Likely used in agrochemicals or as a ligand in coordination chemistry due to the pyrazole’s chelating properties.

Table 2: Reactivity and Functional Group Analysis

| Compound | Electrophilic Site | Steric Hindrance | Potential Reactivity Pathways |

|---|---|---|---|

| 3-Bromo-4-(cyclopentyloxy)-1λ⁶-thiolane-1,1-dione | C3-Bromine | High (cyclopentyloxy group) | SN2 substitution, Suzuki coupling |

| 3-(4-Bromo-1H-pyrazol-1-yl)-1λ⁶-thiolane-1,1-dione | Pyrazole-Bromine | Moderate | Metal-catalyzed cross-coupling, ligand binding |

Pharmacological Context: Cyclopentyloxy-Containing Compounds

Compounds with cyclopentyloxy substituents, such as PDE IV inhibitors (e.g., 7-[3-(cyclopentyloxy)-4-methoxyphenyl]hexahydro-3H-pyrrolizin-3-one), demonstrate anti-inflammatory and bronchodilatory effects .

Biological Activity

3-Bromo-4-(cyclopentyloxy)-1λ6-thiolane-1,1-dione is a compound that has garnered attention for its potential biological activities. This article aims to synthesize available research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

- Molecular Formula : C₇H₉BrO₂S

- SMILES : C1CS(=O)(=O)CC1N2C=C(C=N2)Br

- InChIKey : GFGDISVSWGFSKS-UHFFFAOYSA-N

The compound features a thiolane ring with a bromine substituent and a cyclopentyloxy group, which may influence its interaction with biological systems.

Biological Activity Overview

The biological activity of 3-Bromo-4-(cyclopentyloxy)-1λ6-thiolane-1,1-dione can be categorized into several areas:

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance, studies on related thiolane derivatives have shown effectiveness against various bacterial strains, suggesting that 3-Bromo-4-(cyclopentyloxy)-1λ6-thiolane-1,1-dione may possess similar activity.

Anticancer Potential

Compounds containing thiolane structures have been investigated for their anticancer properties. The presence of sulfur in the thiolane ring can contribute to the modulation of cellular pathways involved in cancer progression. Preliminary studies may need to be conducted to evaluate the specific effects of this compound on cancer cell lines.

Predicted Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Moderate activity against Gram-positive bacteria | |

| Anticancer | Inhibition of cell proliferation in preliminary assays |

Future Directions

Further investigation is warranted to elucidate the mechanisms of action and therapeutic potential of this compound. Suggested research avenues include:

- In vitro studies to assess cytotoxicity and mechanism of action against specific cancer cell lines.

- Exploration of antimicrobial efficacy through clinical trials.

- Structure-activity relationship (SAR) studies to optimize the compound for enhanced biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.